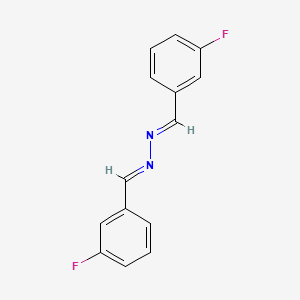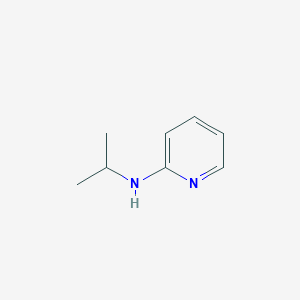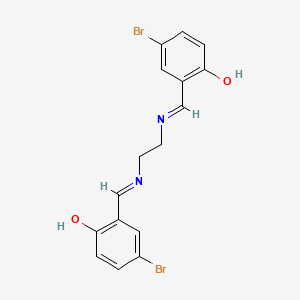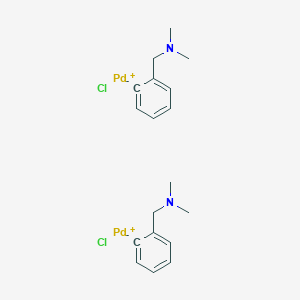
chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine involves cyclopalladation reactions. For example, the reaction of palladium(II) acetate with primary benzylamines like 2-phenylglycine methyl ester leads to the formation of cyclopalladated complexes (Fuchita et al., 1997).
Molecular Structure Analysis
The molecular structure of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine and related compounds can be complex. The structures often feature coordination to the palladium center with various ligands, leading to different geometrical arrangements. For instance, certain palladium complexes demonstrate a planar coordination geometry with significant distortions to accommodate steric crowding (Felice et al., 1991).
Chemical Reactions and Properties
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine participates in a range of chemical reactions, including cycloaddition reactions and reactions with carbon monoxide. For example, certain cyclopalladated compounds react with carbon monoxide and isocyanides, producing various organic compounds (Albert et al., 2007).
Physical Properties Analysis
The physical properties of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine, such as melting point, solubility, and color, are specific to each complex and depend largely on the ligands involved and the overall molecular structure.
Chemical Properties Analysis
Chemical properties of this compound include its reactivity with various organic and inorganic molecules, its ability to form complexes with different stereochemistries, and its potential in asymmetric synthesis. The organopalladium complexes, for instance, have been used to promote asymmetric cycloaddition reactions, demonstrating the chiral nature of some of these compounds (Ma et al., 2009).
科学研究应用
-
Catalysis
- Palladium is widely used as a catalyst in the field of organic chemistry . It can speed up chemical reactions without changing their products . The most notable use of palladium in catalysis is in automobile catalytic converters . Here, palladium serves as a catalyst to convert polluting hydrocarbons, carbon monoxide, and nitrogen oxide in the exhaust to water, carbon dioxide, and nitrogen .
-
Electronics
-
Dentistry
-
Medicine
-
Hydrogen Purification
-
Groundwater Treatment
-
Hydrogen Sensing and Storage
-
Photothermal Therapy
-
Antibacterial Therapy
-
Anticancer Therapy
-
Printed-Circuit Components
-
Jewelry
属性
IUPAC Name |
chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H12N.2ClH.2Pd/c2*1-10(2)8-9-6-4-3-5-7-9;;;;/h2*3-6H,8H2,1-2H3;2*1H;;/q2*-1;;;2*+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOPVFUGUFDYKP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.Cl[Pd+].Cl[Pd+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2Pd2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium | |
CAS RN |
18987-59-2 |
Source


|
| Record name | Di-�µ-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

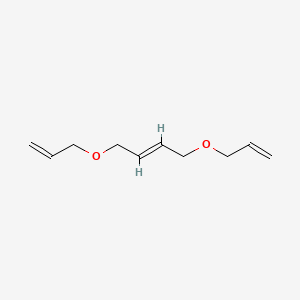

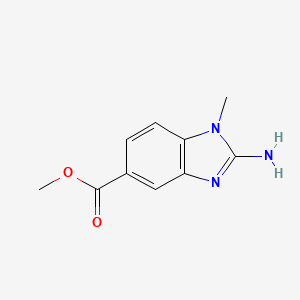


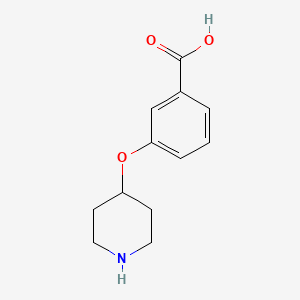
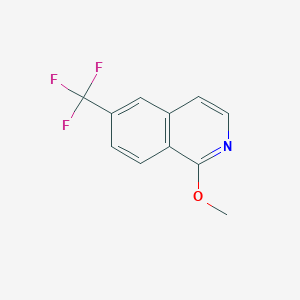
![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)
